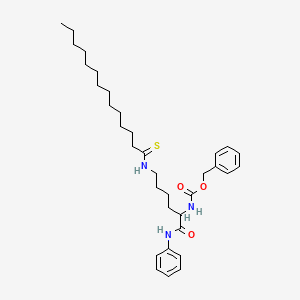
Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomyristoyl is a potent and specific inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This compound has garnered significant attention due to its broad anticancer activity and minimal effects on non-cancerous cells . Sirtuins, particularly SIRT2, play crucial roles in various biological processes, including gene silencing, DNA repair, and chromosomal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiomyristoyl involves the preparation of the building block, L-Fmoc-Lysine(thiomyristoyl)-OH. This process typically follows these steps :
Fmoc Protection: The lysine residue is protected with an Fmoc group.
Thiomyristoylation: The protected lysine is then reacted with thiomyristoyl chloride in the presence of a base to form the thiomyristoyl derivative.
Purification: The product is purified using techniques such as HPLC and characterized using NMR and LCMS.
Industrial Production Methods
Industrial production methods for thiomyristoyl are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiomyristoyl primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve thiomyristoyl chloride and a base such as triethylamine.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiomyristoyl can yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Thiomyristoyl has a wide range of scientific research applications :
Chemistry: Used as a tool compound to study the inhibition of SIRT2 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating cellular processes such as gene expression, DNA repair, and cell cycle progression.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting c-Myc-driven cancers.
Industry: Utilized in the development of novel anticancer drugs and as a research tool in drug discovery.
Mecanismo De Acción
Thiomyristoyl exerts its effects by inhibiting the deacetylase activity of SIRT2 . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound promotes c-Myc ubiquitination and degradation, thereby exerting its anticancer effects . The molecular targets and pathways involved include the regulation of microtubular proteins and the modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
AGK2: Another SIRT2 inhibitor with anticancer properties.
SirReal2: A selective SIRT2 inhibitor with different binding characteristics.
Tenovin-6: A SIRT2 inhibitor with potent anticancer activity.
Uniqueness
Thiomyristoyl is unique due to its high specificity for SIRT2 and its ability to inhibit demyristoylation activity, which is not observed with other SIRT2 inhibitors . This specificity makes it a valuable tool for studying SIRT2 functions and developing targeted therapies.
Propiedades
Fórmula molecular |
C34H51N3O3S |
|---|---|
Peso molecular |
581.9 g/mol |
Nombre IUPAC |
benzyl N-[1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39) |
Clave InChI |
CJQGLLUJIVNREL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)
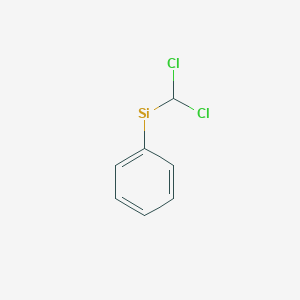
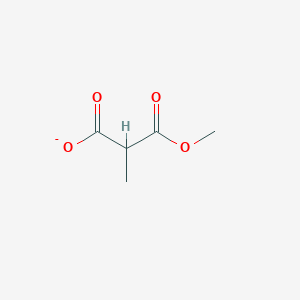
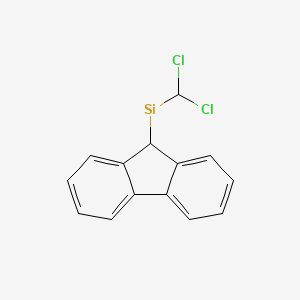
![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)
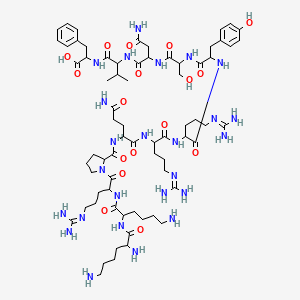
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
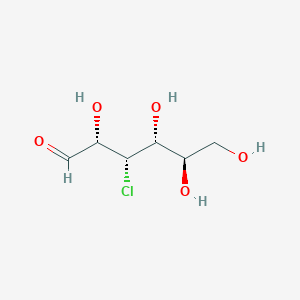
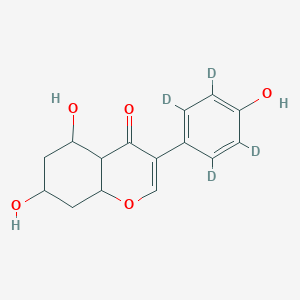
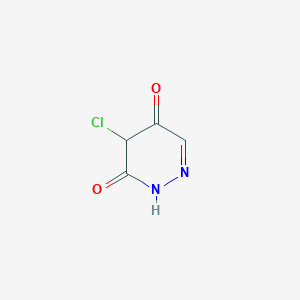
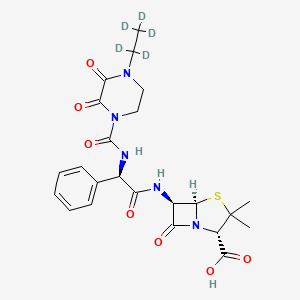
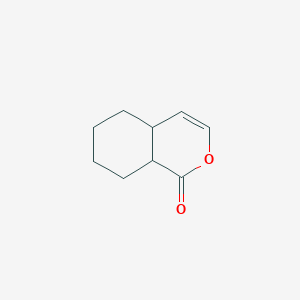
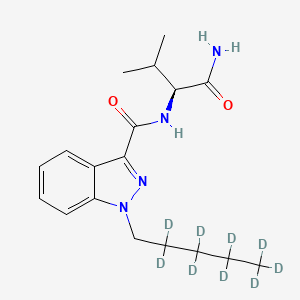
![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
